molecular formula C10H15NO5 B8372372 Diethyl 3-oxo-1,2-pyrrolidinedicarboxylate

Diethyl 3-oxo-1,2-pyrrolidinedicarboxylate

Cat. No. B8372372
M. Wt: 229.23 g/mol
InChI Key: IACAXSZOHKECCP-UHFFFAOYSA-N
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Patent
US05057506

Procedure details

A solution of 53.9 g of ethyl N-(ethoxycarbonylmethyl)-N-(ethoxycarbonyl)-β-alaninate in 200 ml of toluene is added dropwise to a stirred solution of potassium hexamethyldisilazide (429 ml, 0,653 M) in 125 ml of toluene under nitrogen and cooled to 0° . After 45 minutes at 0°, 21.6 ml of acetic acid is added followed by a solution of 100 g of sodium phosphate (monobasic) in 1 liter of water. The layers are separated, the organic layer is washed with pH 7 buffer, dried over sodium sulfate, filtered, concentrated and purified by flash chromatography using ethyl acetate/hexane (3:7) to yield ethyl 1-ethoxycarbonyl-3-oxo-pyrrolidine-2-carboxylate.
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
429 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][N:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:8][CH2:9][C:10](OCC)=[O:11])=[O:5])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[K+].C(O)(=O)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[CH2:18]([O:17][C:15]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH:6]1[C:4]([O:3][CH2:1][CH3:2])=[O:5])=[O:16])[CH3:19] |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
53.9 g
Type
reactant
Smiles
C(C)OC(=O)CN(CCC(=O)OCC)C(=O)OCC
Name
Quantity
429 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with pH 7 buffer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(=O)N1C(C(CC1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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